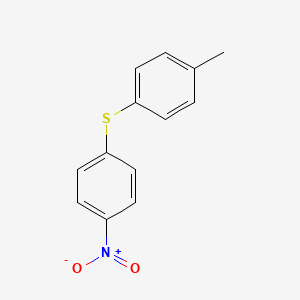![molecular formula C20H18ClN3O3 B10866081 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a complex organic compound that features both indole and benzoxazine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzoxazine derivatives are also significant due to their applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial preparation of the indole and benzoxazine intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzoxazine derivative can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzoxazine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzoxazine rings .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoxazine moiety may also contribute to its biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile: A compound with both indole and chromene moieties.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is unique due to its specific combination of indole and benzoxazine moieties, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-3-6-16-13(14)8-10-24(16)11-9-22-19(25)12-18-20(26)23-15-5-1-2-7-17(15)27-18/h1-8,10,18H,9,11-12H2,(H,22,25)(H,23,26) |
InChI Key |
UYXXYGFQKGKXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865998.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10866007.png)


![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)
![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)
![2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid](/img/structure/B10866089.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
![1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10866100.png)
